AhR Agonism: 2-Methoxychrysene vs. 2-Hydroxychrysene vs. PCB 126 in a Japanese Medaka Model
2-Methoxychrysene (2-MeOCHR) was evaluated as an AhR agonist in an in vivo model of embryonic Japanese medaka. Its activity was compared to the known potent AhR agonist 2-hydroxychrysene (2-OHCHR) and the prototypical agonist PCB 126. While 2-OHCHR caused significant anemia and mortality, treatments with 2-MeOCHR and PCB 126 did not cause significant toxicity [1]. This is a crucial differentiating feature: 2-MeOCHR acts as an AhR agonist, but its downstream toxicological profile in this specific model is distinct from that of its hydroxylated counterpart, 2-OHCHR. The study also showed that an AhR antagonist (CH-223191) could reduce 2-OHCHR-induced anemia by 97.2±0.84% and mortality by 96.6±0.69%, highlighting the receptor's role in the toxicity of the hydroxylated compound, but not the methoxylated one [1].
| Evidence Dimension | AhR Agonist-Induced Toxicity (Anemia/Mortality) |
|---|---|
| Target Compound Data | No significant toxicity observed |
| Comparator Or Baseline | 2-Hydroxychrysene (2-OHCHR): Causes significant anemia and mortality; PCB 126: No significant toxicity observed |
| Quantified Difference | 2-MeOCHR, like PCB 126, does not induce the same acute toxicity as 2-OHCHR. |
| Conditions | In vivo: Embryonic Japanese Medaka (Oryzias latipes) exposed to compounds. |
Why This Matters
This data distinguishes 2-Methoxychrysene from 2-Hydroxychrysene for researchers studying the structure-activity relationship (SAR) of AhR agonists, particularly in contexts where avoiding acute developmental toxicity is a key experimental parameter.
- [1] Tanabe, P., et al. (2023). Role of Aryl Hydrocarbon Receptor and Oxidative Stress in the Regioselective Toxicities of Hydroxychrysenes in Embryonic Japanese Medaka (Oryzias latipes). Environmental Toxicology and Chemistry, 42(3), 698-706. View Source
